N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
N-(4-Methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold substituted with a methoxy group at position 4, linked via a carboxamide bond to a 5-methylisoxazole moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds targeting enzymes, receptors, and microbial pathways.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-6-8(16-19-7)12(17)15-13-14-11-9(18-2)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPHMMFZHTVVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in pharmacology, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a methoxybenzo group and an isoxazole moiety. The general structure can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the formation of the thiazole and isoxazole rings through various coupling reactions. Common reagents include solvents such as ethanol and catalysts like triethylamine.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented, showcasing its efficacy compared to standard antibiotics.
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 0.625 |
| Escherichia coli | 0.313 |
| Bacillus subtilis | 0.625 |
| Pseudomonas aeruginosa | 0.313 |
| Candida albicans | 0.625 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. The mechanism involves the inhibition of key signaling pathways associated with tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in bacterial lipid biosynthesis, crucial for maintaining cell integrity.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by modulating Bcl-2 family proteins and enhancing reactive oxygen species (ROS) production.
- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant strains of bacteria. In vitro studies demonstrated that it outperformed several conventional antibiotics, suggesting its potential as a therapeutic agent for treating resistant infections.
Another study focused on its anticancer effects in vitro using various cancer cell lines, where it showed promising results in reducing cell viability and inducing apoptosis compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenyl-5-(2-(Phenylamino)thiazol-4-yl)isoxazole-3-carboxamides (Antitubercular Agents)
Key Structural Differences :
- Core Structure: The target compound replaces the phenylamino-thiazole moiety in 's analogs with a 4-methoxybenzo[d]thiazole group.
- Substituents : The methoxy group on the benzothiazole may enhance lipophilicity compared to the phenyl substituents in .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (Crystallographic Study)
Key Structural Differences :
Implications :
- Conformational Rigidity : The fused benzothiazole may restrict rotation, improving binding specificity compared to the flexible thiazole in .
SU101 (N-[4-(Trifluoromethyl)phenyl]5-methylisoxazole-4-carboxamide)
Key Structural Differences :
- Core : SU101 () has a phenyl-isoxazole-carboxamide structure, lacking the benzothiazole moiety.
- Substituents : The 4-trifluoromethyl group in SU101 enhances electronegativity compared to the methoxy group in the target.
N-(4-Methoxybenzo[d]thiazol-2-yl) Derivatives in Cardiovascular Protection
Key Structural Similarities : highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl] derivatives with cardioprotective effects.
ADME Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
